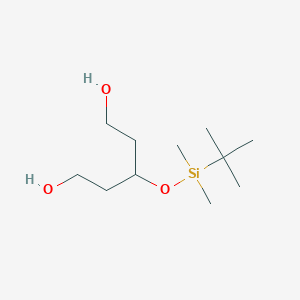
3-(tert-Butyldimethylsilanyloxy)pentane-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,5-pentanediol is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound features a tert-butyldimethylsilyl (TBDMS) group, which is commonly used as a protecting group in organic synthesis to shield hydroxyl groups from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,5-pentanediol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to ensure selective protection of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The protected diol is then purified using techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,5-pentanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The TBDMS group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,5-pentanediol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the protection of sensitive hydroxyl groups during drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,5-pentanediol primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step syntheses where selective reactivity is required.
Comparación Con Compuestos Similares
Similar Compounds
- trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
Uniqueness
Compared to similar compounds, 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,5-pentanediol offers unique advantages in terms of stability and ease of deprotection. The TBDMS group can be selectively removed under mild acidic conditions, making it a preferred choice in complex synthetic routes.
Propiedades
Fórmula molecular |
C11H26O3Si |
|---|---|
Peso molecular |
234.41 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxypentane-1,5-diol |
InChI |
InChI=1S/C11H26O3Si/c1-11(2,3)15(4,5)14-10(6-8-12)7-9-13/h10,12-13H,6-9H2,1-5H3 |
Clave InChI |
FAAJJWSUYATOES-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


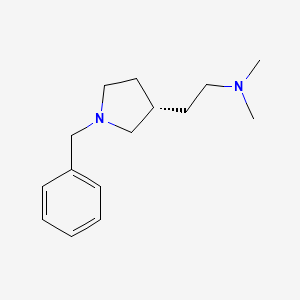
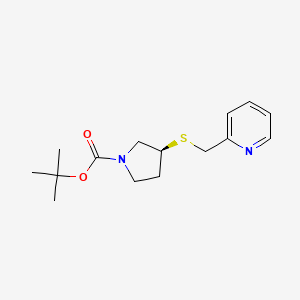
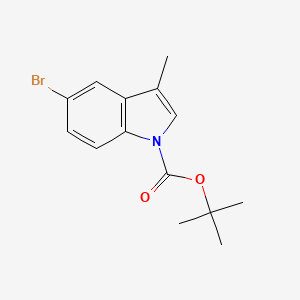
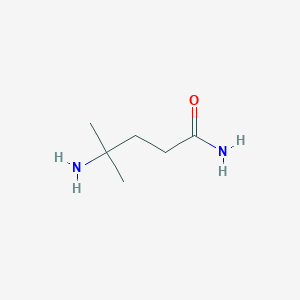
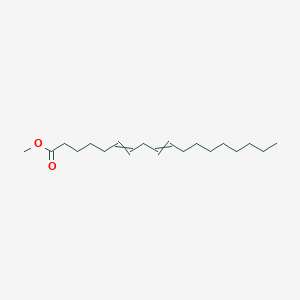
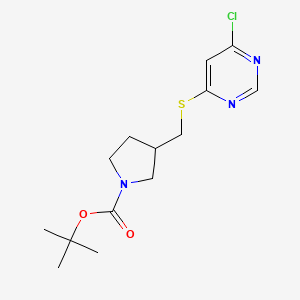
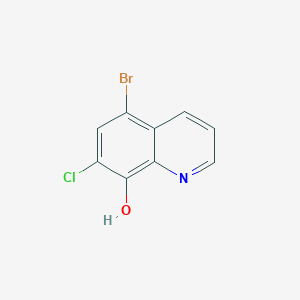

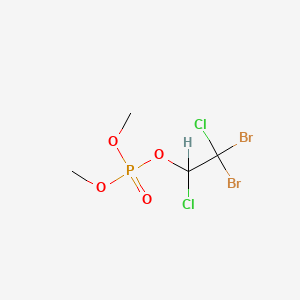
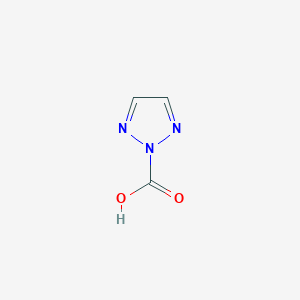

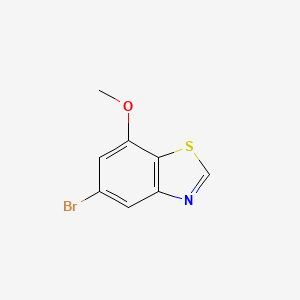

![2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane](/img/structure/B13968811.png)
